6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Brand Name: Vulcanchem
CAS No.: 2098091-32-6
VCID: VC3144846
InChI: InChI=1S/C11H11N3/c1-2-5-13-6-7-14-11(13)8-10(12-14)9-3-4-9/h1,6-9H,3-5H2
SMILES: C#CCN1C=CN2C1=CC(=N2)C3CC3
Molecular Formula: C11H11N3
Molecular Weight: 185.22 g/mol

6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

CAS No.: 2098091-32-6

Cat. No.: VC3144846

Molecular Formula: C11H11N3

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole - 2098091-32-6

Specification

CAS No. 2098091-32-6
Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
IUPAC Name 6-cyclopropyl-1-prop-2-ynylimidazo[1,2-b]pyrazole
Standard InChI InChI=1S/C11H11N3/c1-2-5-13-6-7-14-11(13)8-10(12-14)9-3-4-9/h1,6-9H,3-5H2
Standard InChI Key GCVHRIJTCCCSGL-UHFFFAOYSA-N
SMILES C#CCN1C=CN2C1=CC(=N2)C3CC3
Canonical SMILES C#CCN1C=CN2C1=CC(=N2)C3CC3

Introduction

Structural Characteristics and Classification

6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole belongs to the imidazopyrazole class of heterocyclic compounds. The core structure consists of a fused ring system comprising imidazole and pyrazole rings, specifically arranged in an imidazo[1,2-b]pyrazole configuration . This bicyclic heterocycle serves as the foundation for various derivatives with diverse biological activities.

The structure features two key substituents that distinguish it from the parent scaffold: a cyclopropyl group at position 6 and a prop-2-yn-1-yl (propargyl) group at position 1. The cyclopropyl group consists of a three-membered ring of carbon atoms, while the prop-2-yn-1-yl group is characterized by a terminal alkyne functionality. These substituents significantly influence the compound's physical, chemical, and potentially biological properties.

The unsubstituted 1H-imidazo[1,2-b]pyrazole core structure is characterized by a fused five-membered heterocyclic system with three nitrogen atoms strategically positioned within the bicyclic framework . This arrangement confers specific electronic properties and reactivity patterns that make this scaffold valuable in medicinal chemistry. The nitrogen atoms contribute to hydrogen bonding capabilities, potentially enabling interactions with biological targets.

Chemical Structure Comparison

The target compound shares structural similarities with several related derivatives documented in the literature. A closely related compound is 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole, which lacks the prop-2-yn-1-yl substitution at position 1. Another relevant analog is 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, which bears an additional nitrile group at position 7 .

Physical and Chemical Properties

Molecular Characteristics

Based on the structural information and data from related compounds, 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole possesses the following molecular characteristics:

PropertyValueNotes
Molecular FormulaC11H11N3Derived from structure
Molecular Weight~185.23 g/molCalculated based on atomic weights
Hydrogen Bond Acceptors3Three nitrogen atoms in structure
Hydrogen Bond Donors0No N-H or O-H groups
Rotatable Bonds2Connections to functional groups
Predicted LogP~1.5-2.0Estimated based on similar structures

These properties suggest that the compound likely exhibits moderate lipophilicity and potential membrane permeability, characteristics that are crucial for biological activity and drug-like properties.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of imidazo[1,2-b]pyrazole derivatives typically involves multi-step procedures utilizing various precursors and reaction conditions. Several approaches have been documented in the literature for preparing compounds with this scaffold.

One established method for synthesizing the imidazo[1,2-b]pyrazole core structure involves a sequential one-pot approach starting with hydrazine monohydrate and (ethoxymethylene)malonic acid derivatives . This reaction proceeds via microwave irradiation, followed by the addition of aldehydes, trifluoroacetic acid (TFA), and isocyanides, ultimately yielding the desired heterocyclic system .

Selective Functionalization

For introducing specific substituents at desired positions, selective functionalization methods have been developed. These include Br/Mg-exchange reactions and regioselective magnesiations and zincations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by reactions with appropriate electrophiles . Such approaches allow for precise control over the substitution pattern.

Proposed Synthesis Route for Target Compound

The synthesis of 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole likely involves:

  • Formation of the basic imidazo[1,2-b]pyrazole scaffold

  • Introduction of the cyclopropyl group at position 6

  • N-alkylation with propargyl bromide to introduce the prop-2-yn-1-yl group at position 1

This stepwise approach ensures regioselectivity and control over the substitution pattern. The N-alkylation typically occurs under basic conditions, such as in the presence of potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide.

Biological Activity and Applications

Structure-Activity Relationships

Comparative studies between imidazo[1,2-b]pyrazole derivatives and traditional indole-based compounds have revealed interesting findings. Research indicates that substituting an indole ring with a 1H-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media . This property is particularly valuable for drug development, as enhanced aqueous solubility can improve bioavailability.

The specific combination of a cyclopropyl group at position 6 and a prop-2-yn-1-yl group at position 1 creates a unique electronic and steric environment that may confer distinct binding properties with biological targets. The cyclopropyl group, with its rigid three-dimensional structure, can enhance interactions with hydrophobic pockets in receptor binding sites.

Comparative Analysis with Related Compounds

Structural Variations and Their Impact

To understand the potential properties and activities of 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole, it is instructive to compare it with structurally related compounds:

CompoundKey Structural DifferencesPotential Impact on Properties
6-cyclopropyl-1H-imidazo[1,2-b]pyrazoleLacks prop-2-yn-1-yl at N1Lower lipophilicity, different H-bonding pattern
6-cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazolePyridyl at C7, no N1 substitutionEnhanced water solubility, different electronic properties
6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrileAdditional nitrile at C7Stronger electron-withdrawing effect, potential for additional interactions

The nitrile-containing analog (6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile) has a molecular weight of 210.23 g/mol and demonstrates moderate lipophilicity with an XLogP3 value of 0.6 . This suggests that our target compound, lacking the nitrile group, would likely have a slightly lower molecular weight and potentially different lipophilicity profile.

Isosteric Relationships

The imidazo[1,2-b]pyrazole scaffold has been identified as a potential non-classical isostere of indole . This isosteric relationship is significant in medicinal chemistry, as it allows for the exploration of alternative structural frameworks that maintain similar biological activity while potentially improving pharmacokinetic properties.

Research has demonstrated that when the indole ring in the drug pruvanserin was replaced with a 1H-imidazo[1,2-b]pyrazole scaffold, the resulting compound exhibited significantly improved solubility in aqueous media . This finding suggests that 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole might offer similar advantages when compared to analogous indole-based structures.

Research Applications and Future Directions

Future Research Opportunities

Several promising research directions for 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole include:

  • Comprehensive biological screening to identify specific targets and activities

  • Structure-activity relationship studies through systematic modification of substituents

  • Investigation of its potential as a building block for more complex molecules

  • Comparative studies with indole-based analogs to explore isosteric replacements

  • Development of improved synthetic routes with higher yields and selectivity

These research avenues could significantly expand our understanding of this compound and its potential applications in medicinal chemistry and chemical biology.

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